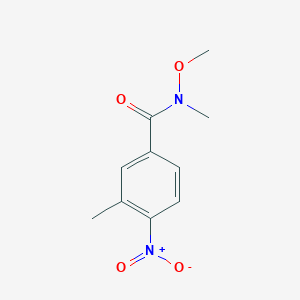

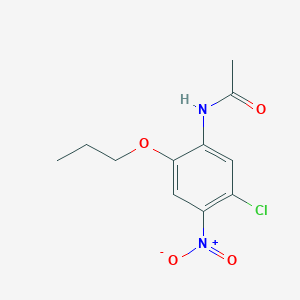

N-methoxy-N,3-dimethyl-4-nitrobenzamide

Übersicht

Beschreibung

“N-methoxy-N,3-dimethyl-4-nitrobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methoxy-N,3-dimethyl-4-nitrobenzamide” are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

- X-ray Diffraction Studies : N-chloro-N-methoxy-4-nitrobenzamide, closely related to N-methoxy-N,3-dimethyl-4-nitrobenzamide, has been studied using X-ray diffraction. This study reveals the high pyramidality degree of the amide nitrogen atom in the O–N–Cl moiety (Shtamburg et al., 2012).

Synthesis and Reactivity

- Formation of Cyclometalated Complexes : N-methoxy-4-nitrobenzamide can react with certain metal compounds to form cyclometalated rhodium, iridium, and ruthenium complexes. These complexes have been identified as key catalytic intermediates in C–H bond functionalization reactions (Zhou et al., 2018).

- Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds such as 5-amino-2-methoxybenzamides, showcasing its versatility in organic synthesis (Valenta et al., 1990).

Photoreactive Polymers

- Development of Light-Switchable Polymers : N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride, a related compound, demonstrates the ability to switch from cationic to zwitterionic forms upon light irradiation. This property is significant for applications like DNA condensation and release, as well as altering antibacterial activity (Sobolčiak et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Studies indicate that compounds like N-(4-nitrophenyl) benzamide, which share structural similarities with N-methoxy-N,3-dimethyl-4-nitrobenzamide, are effective in inhibiting corrosion in mild steel. This suggests potential applications of related compounds in materials science (Mishra et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-7-6-8(10(13)11(2)16-3)4-5-9(7)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOOTBXPCZWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)

![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)